An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-5-(trifluoromethyl)thiophene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-5-(trifluoromethyl)thiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, stemming from the interplay between the electron-rich thiophene ring, the electronegative bromine atom, and the strongly electron-withdrawing trifluoromethyl group, make it a valuable synthon for accessing a diverse range of complex molecular architectures.[1] This guide provides a comprehensive overview of the core chemical properties, established synthetic methodologies, and key applications of 2-Bromo-5-(trifluoromethyl)thiophene, with a particular focus on its role in the development of novel therapeutic agents.
Introduction: The Strategic Importance of Fluorinated Thiophenes
Thiophene and its derivatives are privileged scaffolds in drug discovery, renowned for their bioisosteric relationship with benzene and their ability to engage in a wide array of biological interactions.[3] The introduction of a trifluoromethyl (CF3) group can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of a molecule. Key advantages often include:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, resisting metabolic degradation.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulated Acidity/Basicity: The CF3 group's strong electron-withdrawing nature can influence the pKa of nearby functional groups.
-
Improved Receptor Binding: The CF3 group can participate in unique non-covalent interactions, such as orthogonal multipolar interactions, enhancing ligand-receptor binding affinity.
2-Bromo-5-(trifluoromethyl)thiophene capitalizes on these benefits while incorporating a bromine atom, a versatile handle for a multitude of cross-coupling reactions. This dual functionalization allows for the regioselective introduction of diverse substituents, making it a cornerstone reagent for combinatorial chemistry and targeted synthesis campaigns.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and analysis.
Core Chemical Properties
The key physicochemical properties of 2-Bromo-5-(trifluoromethyl)thiophene are summarized in the table below.
| Property | Value | Source |
| CAS Number | 143469-22-1 | [4][5][6][7][8] |
| Molecular Formula | C₅H₂BrF₃S | [1][2][5][9] |
| Molecular Weight | 231.03 g/mol | [1][2][5] |
| Physical Form | Solid or Liquid | [4] |
| Purity | Typically ≥95% | [4][8] |
Spectroscopic Data (Predicted and Experimental)
While detailed, lot-specific spectroscopic data should always be obtained from the certificate of analysis, the following represents typical characterization data.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The coupling constant (J-value) between these two protons would be characteristic of a 3-bond coupling in a thiophene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Synthesis Methodologies
The synthesis of 2-Bromo-5-(trifluoromethyl)thiophene is not trivial and requires careful control of reaction conditions. While multiple routes may exist, a common conceptual pathway involves the introduction of the bromo and trifluoromethyl groups onto a thiophene precursor.
Conceptual Synthetic Workflow
A logical, though not exclusively practiced, approach to the synthesis of 2-Bromo-5-(trifluoromethyl)thiophene is illustrated below. This diagram outlines the key transformations required, starting from a simple thiophene derivative.
Caption: Conceptual workflow for the synthesis of 2-Bromo-5-(trifluoromethyl)thiophene.
Detailed Experimental Protocol: Regioselective Bromination
This protocol describes a general method for the bromination of an activated thiophene ring, a key step in the synthesis.
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale. All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-(Trifluoromethyl)thiophene
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM) or Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(trifluoromethyl)thiophene (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-Bromosuccinimide (1.05 eq) in anhydrous acetonitrile and add it dropwise to the cooled solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of acetonitrile).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield 2-Bromo-5-(trifluoromethyl)thiophene.
Causality in Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent because it is a solid, easier to handle than liquid bromine, and often provides higher regioselectivity in the bromination of electron-rich heterocycles.
-
Acetonitrile: This polar aprotic solvent is suitable for dissolving the reactants and facilitating the electrophilic aromatic substitution reaction.
-
0 °C Reaction Temperature: The reaction is performed at a reduced temperature to control the rate of reaction and minimize the formation of undesired byproducts, such as dibrominated species.
Reactivity and Key Chemical Transformations
The bromine atom at the 2-position of 2-Bromo-5-(trifluoromethyl)thiophene is the primary site of reactivity, making it an excellent substrate for a variety of cross-coupling reactions.
Suzuki Cross-Coupling
The Suzuki reaction is a powerful C-C bond-forming reaction that couples organoboron compounds with organic halides. This is a widely used method for introducing aryl or heteroaryl substituents at the 2-position of the thiophene ring.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Other Important Reactions
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Stille Coupling: Utilizes organotin reagents to form C-C bonds.
-
Heck Coupling: Couples the thiophene with alkenes.
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Sonogashira Coupling: Forms C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Introduces nitrogen-based functional groups.
-
Lithiation and Subsequent Electrophilic Quench: Treatment with a strong base like n-butyllithium generates a highly reactive lithiated species, which can then react with a variety of electrophiles.
Applications in Drug Discovery and Materials Science
The unique properties of 2-Bromo-5-(trifluoromethyl)thiophene have led to its use as a key intermediate in the synthesis of a range of functional molecules.
Medicinal Chemistry
Thiophene-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][10][11] The incorporation of the trifluoromethyl group can enhance these activities and improve the drug-like properties of the final compound. 2-Bromo-5-(trifluoromethyl)thiophene serves as a valuable starting material for the synthesis of libraries of novel thiophene derivatives for high-throughput screening and lead optimization.
Agrochemicals
Similar to pharmaceuticals, the trifluoromethyl group is a common feature in modern agrochemicals, contributing to their potency and stability. This building block can be used to develop new herbicides, fungicides, and insecticides.
Materials Science
The thiophene ring is a fundamental component of many organic electronic materials, such as conductive polymers and organic semiconductors.[2] The electronic properties of these materials can be fine-tuned by the introduction of substituents. The strong electron-withdrawing nature of the trifluoromethyl group makes 2-Bromo-5-(trifluoromethyl)thiophene an interesting building block for the synthesis of novel materials for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[2][12]
Safety and Handling
2-Bromo-5-(trifluoromethyl)thiophene should be handled with care in a well-ventilated area, preferably a chemical fume hood.[13][14] It is important to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][15] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13][14][15] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][16]
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[14][15]
-
In case of skin contact: Wash off with soap and plenty of water.[14][15]
In all cases of exposure, seek immediate medical attention.[15][16]
Conclusion
2-Bromo-5-(trifluoromethyl)thiophene is a strategically important building block that bridges the fields of heterocyclic chemistry and fluorine chemistry. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, ensures its continued and expanding role in the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher looking to leverage this powerful synthon in their work.
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